

structure-activity relationship of 6-modified purine riboside analogues as hSTING activators

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Compound of Interest

Compound Name: 6-Chloropurine riboside

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Comparative Guide to 6-Modified Purine Riboside Analogues as hSTING Activators

This guide provides a comparative analysis of 6-modified purine riboside analogues as activators of the human Stimulator of Interferon Genes (hSTING) protein. The structure-activity relationship (SAR) of these compounds is explored, and their performance is compared with other classes of STING agonists. This document is intended for researchers, scientists, and drug development professionals working in immunology and oncology.

Introduction to hSTING Activation

The stimulator of interferon genes (STING) is a critical component of the innate immune system. As a transmembrane protein residing in the endoplasmic reticulum, STING plays a pivotal role in detecting cytosolic DNA, a danger signal associated with viral infections and cellular damage. Activation of STING triggers a signaling cascade that leads to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, which in turn orchestrate an adaptive immune response. This has positioned STING as a promising therapeutic target for various applications, including cancer immunotherapy, vaccines, and infectious diseases.[\[1\]](#)[\[2\]](#)

A variety of STING agonists have been developed, broadly categorized as cyclic dinucleotides (CDNs), non-nucleotide small molecules, and the focus of this guide, nucleoside analogues. The 6-modified purine riboside analogues represent a novel class of hSTING activators with potential advantages over other types of agonists.

Structure-Activity Relationship of 6-Modified Purine Riboside Analogues

A study by Bonnac et al. (2020) described the synthesis and evaluation of twenty-nine 6-modified purine riboside analogues for their ability to activate hSTING. The core structure of these analogues is a purine riboside, with modifications primarily at the 6-position of the purine ring.

The key findings from the structure-activity relationship studies indicate that the nature of the substituent at the 6-position significantly influences hSTING activation. Specifically, 6-O-alkyl purine riboside analogues were identified as active hSTING activators. The length and branching of the alkyl chain, as well as the presence of other functional groups, were found to modulate the potency of these compounds. Some of these analogues were shown to activate hSTING without associated cytotoxicity, a crucial aspect for therapeutic development.

Due to the inability to access the full quantitative dataset from the primary publication, a detailed table of all twenty-nine analogues and their corresponding EC50 values cannot be provided at this time. However, the available information highlights the promise of 6-O-alkyl modifications for potent hSTING activation.

Comparison with Alternative hSTING Activators

The 6-modified purine riboside analogues are one of several classes of compounds that can activate hSTING. A comparison with other well-established STING agonists, such as cyclic dinucleotides and non-nucleotide agonists, is essential for understanding their relative therapeutic potential.

Data Presentation: Comparative Potency of STING Agonists

The following tables summarize the potency of representative STING agonists from different classes. The data is presented as the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50) from competitive binding assays.

Table 1: Potency of 6-Modified Purine Riboside Analogues and Other Nucleoside Analogues

Compound Class	Specific Compound/Modification	Potency (EC50/IC50)	Cell Line/Assay	Reference
6-Modified Purine Riboside Analogues	6-O-alkyl substitution	Active (Specific EC50 values not available)	THP1-Dual™ Cells	
Other Purine Analogues	6-Mercaptapurine Riboside	Not reported as a direct STING activator		N/A

Table 2: Potency of Cyclic Dinucleotide (CDN) STING Agonists

Compound	Potency (EC50)	Cell Line/Assay	Reference
2'3'-cGAMP	~20 nM	L929 cells (IFNβ induction)	
3'3'-cGAMP	15 - 42 nM	L929 cells (IFNβ induction)	
c-di-GMP	>500 nM	L929 cells (IFNβ induction)	

Table 3: Potency of Non-Nucleotide STING Agonists

Compound	Potency (EC50/IC50)	Cell Line/Assay	Reference
diABZI	130 nM (EC50, IFN- β induction)	Human PBMCs	
diABZI	20 \pm 0.8 nM (IC50, binding)	hSTING competitive binding	
MSA-2	Low μ M (EC50)	Human STING activation	
MSA-2 (covalent dimer)	8 \pm 7 nM (EC50, IFN- β secretion)	THP-1 cells	
SR-717	3.6 μ M (EC80, IFN- β induction)	Not specified	
SR-717	7.8 μ M (IC50, binding)	hSTING competitive binding	

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of STING agonists.

hSTING Activation Assay in THP1-Dual™ Reporter Cells

This assay is commonly used to screen for and characterize STING agonists by measuring the activation of downstream signaling pathways.

1. Cell Culture:

- THP1-Dual™ cells (InvivoGen) are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 μ g/mL Normocin™, and 10 μ g/mL Blasticidin. For selection, Zeocin™ is added at 100 μ g/mL.
- Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

2. Assay Procedure:

- Cell Seeding: Seed THP1-Dual™ cells into a 96-well plate at a density of 100,000 to 200,000 cells per well in 180 μ L of culture medium.
- Compound Addition: Prepare serial dilutions of the test compounds (6-modified purine riboside analogues or other STING agonists) in culture medium. Add 20 μ L of the compound dilutions to the respective wells. Include a positive control (e.g., 2'3'-cGAMP) and a vehicle control (e.g., DMSO).
- Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours.

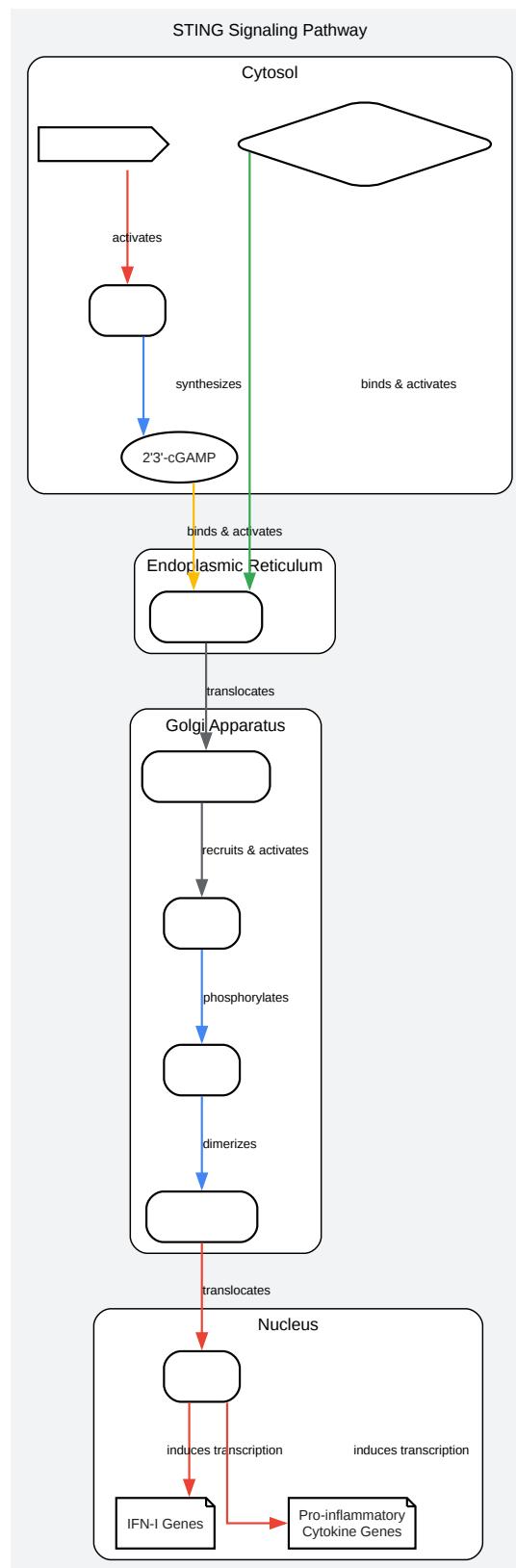
3. Reporter Gene Detection (Luciferase Assay):

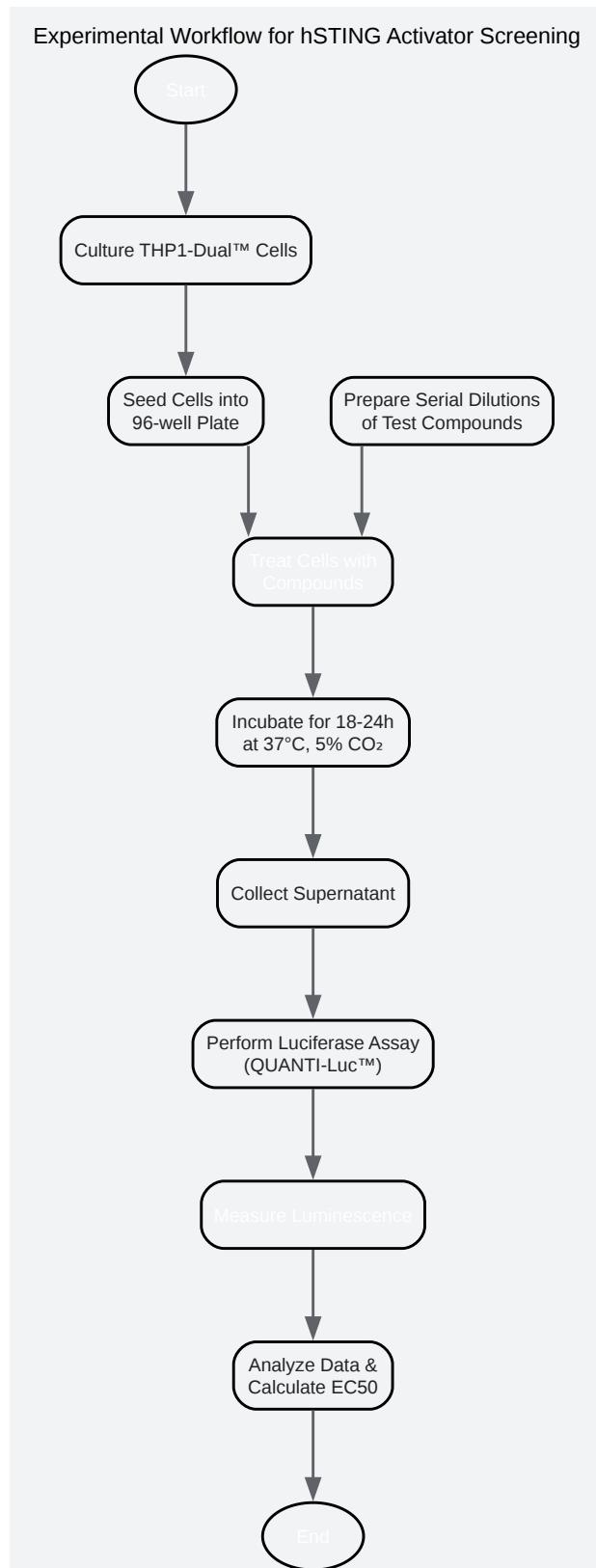
- The activation of the IRF pathway is measured by the activity of Lucia luciferase, a secreted luciferase.
- Sample Collection: After incubation, collect 20 μ L of the cell culture supernatant.
- Assay Reagent: Prepare the QUANTI-Luc™ reagent (InvivoGen) according to the manufacturer's instructions.
- Measurement: Add 50 μ L of the QUANTI-Luc™ reagent to a well of a white 96-well plate, then add the 20 μ L of supernatant. Measure the luminescence immediately using a luminometer.

4. Data Analysis:

- The relative light units (RLU) are plotted against the compound concentration.
- The EC50 values are calculated using a non-linear regression analysis (e.g., log(agonist) vs. response) in a suitable software like GraphPad Prism.

Mandatory Visualization STING Signaling Pathway





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References

- 1. Structure activity relationship, 6-modified purine riboside analogues to activate hSTING, stimulator of interferon genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. experts.umn.edu [experts.umn.edu]
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